Ac-MBP (4-14) Peptide: A Technical Guide for Researchers
Ac-MBP (4-14) Peptide: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-acetylated form of the myelin basic protein fragment 4-14, Ac-MBP (4-14), is a synthetic peptide that has garnered significant attention in biomedical research. Its primary utility lies in its highly specific interaction with Protein Kinase C (PKC), a pivotal enzyme in cellular signal transduction. This technical guide provides a comprehensive overview of Ac-MBP (4-14), detailing its biochemical properties, its application in experimental research, and its relevance to the study of neurological diseases, particularly multiple sclerosis. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate its effective use in a laboratory setting.
Core Concepts: Structure and Function
Ac-MBP (4-14) is a synthetic undecapeptide, a fragment of the larger myelin basic protein (MBP) spanning amino acid residues 4 through 14, with an acetyl group at its N-terminus.
Molecular Profile:
| Property | Value | Reference |
| Sequence | Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | [1](--INVALID-LINK--) |
| Molecular Formula | C62H105N21O18 | [1](--INVALID-LINK--) |
| Molecular Weight | 1432.7 g/mol | [1](--INVALID-LINK--) |
| CAS Number | 138250-62-1 | [2](--INVALID-LINK--) |
The acetylation of the N-terminus is a critical modification that enhances its specificity as a substrate for Protein Kinase C (PKC).[2](--INVALID-LINK--) This peptide is renowned for its high selectivity for PKC, showing minimal phosphorylation by other kinases such as cAMP-dependent protein kinase, casein kinases I and II, and Ca2+/calmodulin-dependent protein kinase II.[3](--INVALID-LINK--) This specificity makes it an invaluable tool for the direct measurement of PKC activity in various biological samples, including crude cell and tissue extracts.[2](--INVALID-LINK--)
Role in Signal Transduction: The PKC Pathway
Ac-MBP (4-14) serves as an exogenous substrate in the experimental elucidation of the Protein Kinase C (PKC) signaling pathway. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[4](--INVALID-LINK--) The activation of conventional and novel PKC isoforms is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[4](--INVALID-LINK--) DAG, in conjunction with calcium ions (for conventional PKCs), recruits PKC to the cell membrane, where it becomes activated and phosphorylates its downstream targets.[4](--INVALID-LINK--)
Application in Multiple Sclerosis Research
While Ac-MBP (4-14) is primarily a tool for studying PKC, its parent molecule, MBP, is a major autoantigen implicated in the pathogenesis of multiple sclerosis (MS).[1](--INVALID-LINK--) MS is a chronic autoimmune disease characterized by demyelination in the central nervous system (CNS).[5](--INVALID-LINK--) The immune response against MBP is thought to be a key driver of the inflammatory cascade that leads to myelin destruction.[5](--INVALID-LINK--)
In this context, various fragments of MBP are used to induce Experimental Autoimmune Encephalomyelitis (EAE) in animal models, which serves as the primary preclinical model for MS.[1][6][7] EAE models are crucial for understanding the disease mechanisms and for testing potential therapeutic interventions.[8](--INVALID-LINK--)
Furthermore, PKC signaling itself has been implicated in the pathology of MS.[9][10] Studies have shown altered PKC activity in the immune cells of MS patients, suggesting its involvement in the inflammatory processes that drive the disease.[9](--INVALID-LINK--) Therefore, Ac-MBP (4-14), as a specific substrate for PKC, can be a valuable tool in dissecting the role of this kinase in the context of MS and EAE.
Experimental Protocols
In Vitro PKC Activity Assay
This protocol describes the measurement of PKC activity in cell lysates using Ac-MBP (4-14) as a substrate.[11][12][13][14][15]
Materials:
-
Cells or tissue of interest
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.5 mM EGTA, 0.5% Triton X-100, and protease inhibitors (e.g., 25 µg/ml aprotinin (B3435010) and leupeptin).[12](--INVALID-LINK--)
-
Ac-MBP (4-14) peptide
-
[γ-³²P]ATP
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM CaCl₂.[11](--INVALID-LINK--)
-
PKC Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG) or a phorbol (B1677699) ester like Phorbol 12-myristate 13-acetate (PMA).[16](--INVALID-LINK--)
-
PKC Inhibitor (for determining specific activity): e.g., Gö 6983 or bisindolylmaleimide I.[13](--INVALID-LINK--)
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Homogenize the sample and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet cellular debris. The supernatant contains the cytosolic and solubilized membrane proteins, including PKC.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, PKC activators, and the cell lysate. For negative controls, include a reaction with a specific PKC inhibitor.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP and Ac-MBP (4-14) to the reaction mixture. A typical final concentration for Ac-MBP (4-14) is 50 µM.[11][16]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction and Spotting: Terminate the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose P81 paper disc.
-
Washing: Wash the phosphocellulose discs multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the discs using a scintillation counter. The amount of incorporated ³²P is proportional to the PKC activity.
-
Data Analysis: Calculate the specific PKC activity by subtracting the radioactivity of the inhibitor-containing control from the total activity.
T-Cell Proliferation Assay in Response to MBP Peptides
This assay is used to assess the cellular immune response to MBP peptides, which is relevant in the context of MS research.[17][18][19]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from subjects.
-
MBP peptides (including Ac-MBP (4-14) or other relevant fragments).
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics).
-
96-well round-bottom culture plates.
-
[³H]-thymidine.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Preparation: Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in 96-well plates at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Antigen Stimulation: Add the MBP peptides at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-Thymidine Labeling: During the last 18-24 hours of culture, add 1 µCi of [³H]-thymidine to each well.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter. The amount of [³H]-thymidine incorporation is indicative of T-cell proliferation.
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of the antigen-stimulated wells by the mean CPM of the negative control wells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Ac-MBP (4-14) in experimental settings.
Table 1: Kinetic Parameters for PKC Phosphorylation of Ac-MBP (4-14)
| Parameter | Value | Conditions | Reference |
| Apparent Km | 7 µM | Purified rat brain PKC type II | [3](--INVALID-LINK--) |
| Optimal Concentration | 25-50 µM | Standard in vitro PKC assay | [3][16](--INVALID-LINK--) |
Table 2: Typical Results from a PKC Activity Assay
| Condition | PKC Activity (pmol/min/mg protein) | Fold Increase |
| Basal | 150 ± 20 | 1.0 |
| PMA (100 nM) | 450 ± 50 | 3.0 |
| PMA + PKC Inhibitor | 160 ± 25 | 1.1 |
Note: The values in Table 2 are representative and will vary depending on the cell type and experimental conditions.
Conclusion
Ac-MBP (4-14) is a highly specific and valuable tool for researchers in cell signaling and neuroimmunology. Its primary application as a selective substrate for Protein Kinase C allows for the precise measurement of this enzyme's activity, which is crucial for understanding a vast array of cellular processes. Furthermore, its connection to myelin basic protein provides a relevant link to the study of autoimmune demyelinating diseases like multiple sclerosis. The detailed protocols and structured data presented in this guide are intended to equip researchers with the necessary information to effectively utilize Ac-MBP (4-14) in their experimental designs, thereby facilitating further advancements in these critical areas of biomedical research.
References
- 1. Myelin Basic Protein (MBP)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MBP induced EAE Rat Model - Creative Biolabs [creative-biolabs.com]
- 8. Experimental autoimmune encephalomyelitis induced with a combination of myelin basic protein and myelin oligodendrocyte glycoprotein is ameliorated by administration of a single myelin basic protein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. jrturnerlab.com [jrturnerlab.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. academic.oup.com [academic.oup.com]
- 17. neurology.org [neurology.org]
- 18. A new approach for evaluating antigen-specific T cell responses to myelin antigens during the course of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
